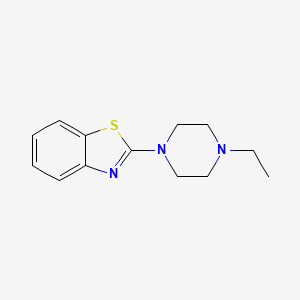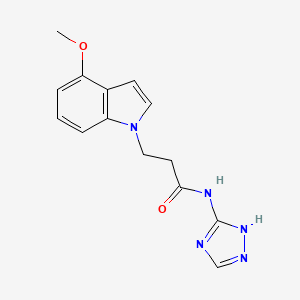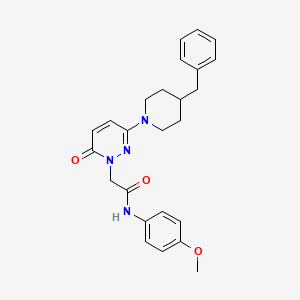![molecular formula C17H15N3O5S B12159511 Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12159511.png)
Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a quinoline and thiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxy and Hydroxy Groups: The 8-methoxy and 4-hydroxy groups can be introduced via selective methylation and hydroxylation reactions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling of the Quinoline and Thiazole Moieties: The final step involves coupling the quinoline and thiazole moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the quinoline ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the hydroxy group on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, the compound’s quinoline and thiazole moieties are known for their bioactivity. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and dyes. Its unique properties may also make it useful in the creation of novel materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the thiazole ring can interact with proteins, potentially inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and are known for their antimalarial activity.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir contain the thiazole ring and are important in nutrition and antiviral therapy, respectively.
Uniqueness
What sets Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate apart is its combination of both quinoline and thiazole moieties, which may confer a unique spectrum of biological activities. This dual functionality can make it more versatile in its applications compared to compounds containing only one of these moieties.
Eigenschaften
Molekularformel |
C17H15N3O5S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
methyl 2-[(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O5S/c1-8-12(16(23)25-3)19-17(26-8)20-15(22)10-7-18-13-9(14(10)21)5-4-6-11(13)24-2/h4-7H,1-3H3,(H,18,21)(H,19,20,22) |
InChI-Schlüssel |
BGEHSVVKMIYHOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12159428.png)

![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12159451.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide](/img/structure/B12159453.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159457.png)
![methyl 3-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)propanoate](/img/structure/B12159461.png)

![N'~1~-[(3E)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12159484.png)
![4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12159491.png)
![2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12159493.png)
![8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B12159501.png)

![N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12159507.png)
![ethyl 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12159509.png)
